molecular formula C16H17F3N4O3S B294257 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294257
M. Wt: 402.4 g/mol
InChI Key: DCDUOKPXLJIVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TETTT, is a chemical compound that has shown promising results in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological activity through the inhibition of various enzymes and receptors. For example, 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site. 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane. In vivo studies have shown that 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a stimulant effect on the central nervous system, leading to increased alertness and improved cognitive function.

Advantages and Limitations for Lab Experiments

6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has a high purity, making it suitable for various biochemical and pharmacological assays. However, 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments. It is highly reactive and can be unstable under certain conditions, making it difficult to handle. 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to explore the use of 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as an anticancer agent in vivo. Another potential direction is to investigate the use of 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as an antifungal agent in vivo. Further studies are also needed to fully understand the mechanism of action of 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and to identify its molecular targets. Additionally, the development of more stable derivatives of 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may improve its effectiveness in vivo.

Synthesis Methods

The synthesis of 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4,5-triethoxybenzaldehyde with thiourea and trifluoroacetic acid in the presence of acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This synthesis method has been optimized to yield high purity and high yield of 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in various fields of scientific research. In medicinal chemistry, 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential use as an antifungal agent. In biochemistry, 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In pharmacology, 6-(3,4,5-Triethoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use as a central nervous system stimulant.

properties

Molecular Formula

C16H17F3N4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

6-(3,4,5-triethoxyphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H17F3N4O3S/c1-4-24-10-7-9(8-11(25-5-2)12(10)26-6-3)13-22-23-14(16(17,18)19)20-21-15(23)27-13/h7-8H,4-6H2,1-3H3

InChI Key

DCDUOKPXLJIVKT-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C(F)(F)F

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C(F)(F)F

Origin of Product

United States

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